molecular formula C7H12N4O2 B13322332 3-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid

3-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid

Cat. No.: B13322332
M. Wt: 184.20 g/mol
InChI Key: UDLHUHLLGZRLKZ-UHFFFAOYSA-N
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Description

3-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid is a heterocyclic organic compound that features a 1,2,4-triazole ring with an amino group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid typically involves the reaction of succinic anhydride with aminoguanidine hydrochloride. The reaction can be carried out under microwave irradiation, which facilitates the nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of microwave irradiation and the choice of starting materials such as succinic anhydride and aminoguanidine hydrochloride suggest that scalable methods could be developed based on these principles.

Chemical Reactions Analysis

Types of Reactions

3-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized under appropriate conditions.

    Reduction: The triazole ring can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the triazole ring can produce different triazoline derivatives.

Scientific Research Applications

3-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. For example, it acts as a competitive inhibitor of the enzyme imidazoleglycerol-phosphate dehydratase, which is involved in histidine biosynthesis . This inhibition disrupts the enzyme’s activity, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid is unique due to its specific structure, which combines a triazole ring with a dimethylpropanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H12N4O2

Molecular Weight

184.20 g/mol

IUPAC Name

3-(3-amino-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid

InChI

InChI=1S/C7H12N4O2/c1-7(2,5(12)13)3-11-4-9-6(8)10-11/h4H,3H2,1-2H3,(H2,8,10)(H,12,13)

InChI Key

UDLHUHLLGZRLKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1C=NC(=N1)N)C(=O)O

Origin of Product

United States

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